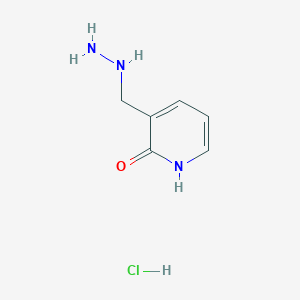
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride is a chemical compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a hydrazinylmethyl group attached to the pyridin-2(1H)-one core, with an additional hydrochloride moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride typically involves the following steps:
Formation of Pyridin-2(1H)-one Core: The pyridin-2(1H)-one core can be synthesized through various methods, including cyclization reactions involving appropriate precursors such as α,β-unsaturated ketones or 1,3-dicarbonyl compounds.
Introduction of Hydrazinylmethyl Group: The hydrazinylmethyl group is introduced through a nucleophilic substitution reaction, where a hydrazine derivative reacts with a suitable electrophilic intermediate.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
化学反応の分析
Types of Reactions
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The hydrazinylmethyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are conducted in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridin-2(1H)-one derivatives.
科学的研究の応用
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride has a wide range of applications in scientific research:
作用機序
The mechanism of action of 3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar pyridine core and exhibit comparable biological activities.
Pyrrolopyrazine Derivatives: These compounds contain a pyrrole and pyrazine ring and have diverse biological activities.
Uniqueness
3-(Hydrazinylmethyl)pyridin-2(1H)-onehydrochloride is unique due to its specific hydrazinylmethyl group, which imparts distinct chemical reactivity and biological properties compared to other pyridine derivatives .
特性
分子式 |
C6H10ClN3O |
|---|---|
分子量 |
175.61 g/mol |
IUPAC名 |
3-(hydrazinylmethyl)-1H-pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C6H9N3O.ClH/c7-9-4-5-2-1-3-8-6(5)10;/h1-3,9H,4,7H2,(H,8,10);1H |
InChIキー |
KWCSOQTTZZPMLS-UHFFFAOYSA-N |
正規SMILES |
C1=CNC(=O)C(=C1)CNN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















